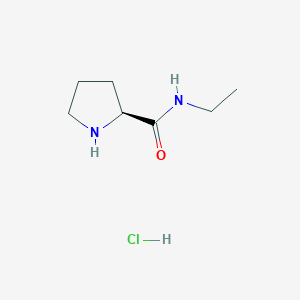

H-Pro-NHEt.HCl

Descripción general

Descripción

H-Pro-NHEt.HCl is a chemical compound with the molecular formula C7H15ClN2O . It is the C-terminal residue of highly active GnRH agonists as buserelin or leuprorelin replacing the C-terminal Pro-Gly amide of the native peptide hormone .

Molecular Structure Analysis

The molecular structure of H-Pro-NHEt.HCl is characterized by an empirical formula (Hill Notation) of C7H15ClN2O . The InChI key is PTSTYNLPDWVGLZ-RGMNGODLSA-N . The SMILES string representation is Cl.CCNC(=O)[C@@H]1CCCN1 .Physical And Chemical Properties Analysis

The molecular weight of H-Pro-NHEt.HCl is 178.66 g/mol . Unfortunately, the available resources do not provide further details on its physical and chemical properties .Aplicaciones Científicas De Investigación

Hydrothermal Carbonization Modeling, Final Properties Design, and Applications A Review

by Román et al. (2018) discusses the applications of hydrothermal carbonization, particularly the benefits associated with carbonaceous solid products. This might be indirectly relevant to understanding the applications of H-Pro-NHEt.HCl in biomass conversion technologies Román et al., 2018.

Structural Characterization of HC-Pro, a Plant Virus Multifunctional Protein by Plisson et al. (2003) focuses on the helper component proteinase (HC-Pro), which is key in the viral cycle of plant viruses. This research could provide insights into the structural aspects of similar protein complexes Plisson et al., 2003.

Peptide Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroethylene by Wiesner et al. (2008) explores the use of a peptide, H-D-Pro-Pro-Glu-NH2, as a catalyst for conjugate addition reactions. This study might offer insights into similar peptide-based catalysis, which could be relevant to H-Pro-NHEt.HCl applications Wiesner et al., 2008.

Investigating Sequence Space How Important is the Spatial Arrangement of Functional Groups in the Asymmetric Aldol Reaction Catalyst H‐Pro‐Pro‐Asp‐NH2?

by Revell and Wennemers (2008) examines the role of functional group arrangement in a specific peptide catalyst. This research might be relevant for understanding the structure-activity relationships in similar compounds like H-Pro-NHEt.HCl Revell & Wennemers, 2008.

Cell-Based High Content Screening Using an Integrated Microfluidic Device by Ye et al. (2007) discusses a method for high content screening in drug discovery. This technology could be applicable in the testing and development of compounds like H-Pro-NHEt.HCl Ye et al., 2007.

Safety and Hazards

When handling H-Pro-NHEt.HCl, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

H-Pro-NHEt.HCl, also known as (S)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, is a derivative of the amino acid proline . It is the C-terminal residue of highly active Gonadotropin-Releasing Hormone (GnRH) agonists such as buserelin or leuprorelin . These GnRH agonists target the GnRH receptors in the pituitary gland .

Mode of Action

The compound replaces the C-terminal Pro-Gly amide of the native peptide hormone . This modification enhances the agonistic activity of the GnRH analogs, leading to a more potent stimulation of the GnRH receptors .

Biochemical Pathways

The activation of GnRH receptors by the agonists triggers a cascade of biochemical reactions. These include the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . These hormones play crucial roles in the regulation of reproductive functions.

Result of Action

The molecular and cellular effects of H-Pro-NHEt.HCl’s action would be expected to mirror those of the GnRH agonists it is part of. This includes the stimulation of LH and FSH release, which in turn regulate reproductive functions .

Action Environment

The action, efficacy, and stability of H-Pro-NHEt.HCl can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound. Additionally, the presence of other substances, such as proteins or salts, can potentially interact with the compound and alter its action .

Propiedades

IUPAC Name |

(2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSTYNLPDWVGLZ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628396 | |

| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-NHEt.HCl | |

CAS RN |

58107-62-3 | |

| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

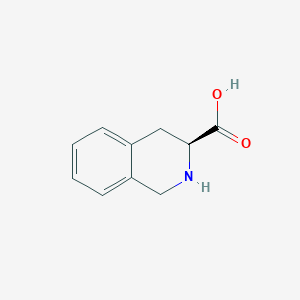

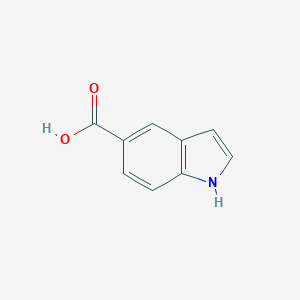

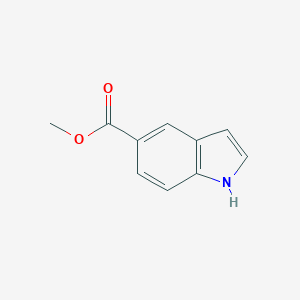

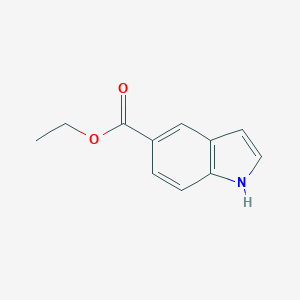

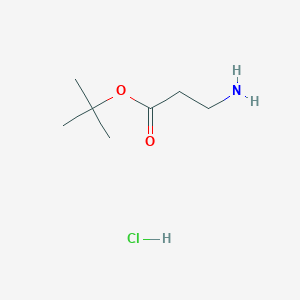

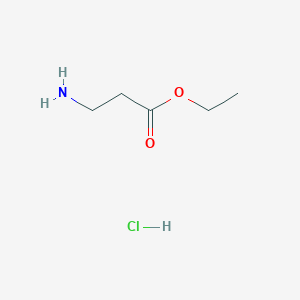

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.